N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic compound featuring a spirocyclic hydantoin core (1,3-diazaspiro[4.5]decane-2,4-dione) with an 8-methyl substituent and an N-linked 2-ethylphenyl acetamide side chain. This scaffold is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, as observed in structurally related compounds .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-14-6-4-5-7-15(14)20-16(23)12-22-17(24)19(21-18(22)25)10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNTTZLHSIXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and kinase inhibition. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₇H₂₁N₃O₄
- Molecular Weight : 331.4 g/mol
- CAS Number : 1775497-97-6
The structure features a spirocyclic framework that contributes to its biological activity. The presence of the diazaspiro moiety is crucial for its interaction with biological targets.
1. Kinase Inhibition
Recent studies have identified derivatives of diazaspiro compounds as selective inhibitors of TYK2 and JAK1 kinases. For instance, a related compound demonstrated IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, with a notable selectivity ratio of over 23-fold for JAK2 compared to other kinases. This selectivity is critical for minimizing off-target effects in therapeutic applications .
2. Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. In models of acute ulcerative colitis, it showed more potent effects than established therapies like tofacitinib. The mechanism involves modulation of gene expression related to inflammatory pathways and the differentiation of T helper cells (Th1, Th2, Th17), which are pivotal in immune responses .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the diazaspiro framework can significantly influence biological activity:
| Compound | IC₅₀ (TYK2) | IC₅₀ (JAK1) | Selectivity Ratio (JAK2) | Comments |
|---|---|---|---|---|
| Compound 48 | 6 nM | 37 nM | >23 | Superior anti-inflammatory efficacy |
| Compound X | 12 nM | 45 nM | >10 | Moderate efficacy |
| Compound Y | 20 nM | 50 nM | >5 | Lower selectivity |
These findings emphasize the importance of structural modifications in enhancing potency and selectivity against specific kinases.
Case Study 1: Anti-inflammatory Efficacy
In a preclinical study involving spontaneously hypertensive rats, the administration of a diazaspiro derivative resulted in significant reductions in mean arterial pressure. This effect was attributed to the inhibition of soluble epoxide hydrolase (sEH), indicating a potential pathway for managing hypertension through modulation of inflammatory processes .
Case Study 2: Metabolic Stability
Another investigation assessed the metabolic stability of various diazaspiro derivatives, revealing that certain modifications could enhance stability while maintaining or improving pharmacological activity. This aspect is crucial for developing oral bioavailable compounds suitable for chronic conditions like inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Insights
- Core Modifications : The spiro[4.5]decan system is conserved across analogs, but substituents at the 8-position (methyl in the target compound vs. phenyl in compounds) influence lipophilicity and steric bulk. For example, phenyl-substituted analogs (e.g., compound 23 in ) exhibit higher melting points (129–131°C) compared to methyl-substituted derivatives, suggesting enhanced crystallinity .
- Side Chain Variations: Aromatic vs. Aliphatic Groups: Benzyl and fluorobenzyl derivatives (–17) may enhance binding to aromatic-enzyme pockets, while cyclohexyl () or tert-butyl groups () introduce steric bulk that could affect membrane permeability .
Physicochemical Properties
- Solubility and Stability : The target compound’s 2-ethylphenyl group balances lipophilicity (LogP ~2.5–3.0 estimated) and solubility, whereas carboxylic acid derivatives () are more polar but less cell-permeable .
- Synthetic Accessibility : Many analogs (e.g., ) are synthesized via EDCI/HOBt-mediated coupling, indicating a scalable route for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
